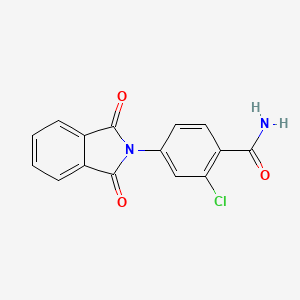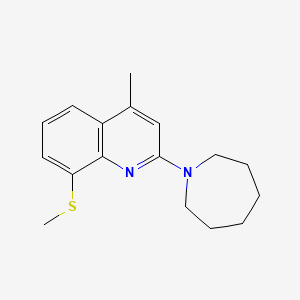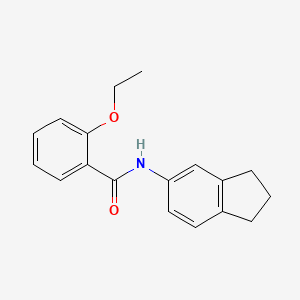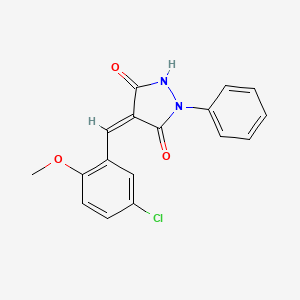
N-(2-pyridinylmethyl)cyclopentanecarboxamide
Übersicht
Beschreibung
N-(2-pyridinylmethyl)cyclopentanecarboxamide, also known as SR-141716A, is a synthetic compound that acts as a cannabinoid receptor antagonist. It was first synthesized by Sanofi-Aventis in the 1990s and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-pyridinylmethyl)cyclopentanecarboxamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. Cannabinoids, such as THC, bind to the CB1 receptor and activate it, leading to a range of effects, including increased appetite, decreased pain, and altered mood. This compound blocks the effects of cannabinoids by binding to the CB1 receptor and preventing their activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a cannabinoid receptor antagonist. By blocking the effects of cannabinoids, this compound can reduce appetite, decrease pain, and alter mood. However, it is important to note that the effects of this compound are dependent on the specific application and dosage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-pyridinylmethyl)cyclopentanecarboxamide has several advantages and limitations for use in lab experiments. One advantage is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, its effects can be dose-dependent, and it may have off-target effects at higher doses. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-pyridinylmethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, it may have applications in the treatment of addiction and chronic pain. Finally, further research is needed to fully understand the effects of this compound and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of N-(2-pyridinylmethyl)cyclopentanecarboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This is followed by the reaction of N-methylcyclopentanecarboxamide with 2-bromopyridine to form this compound. The final product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinylmethyl)cyclopentanecarboxamide has been widely studied for its potential therapeutic applications in several areas, including obesity, addiction, and pain management. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. As such, this compound has been investigated as a potential treatment for obesity.
In addition, this compound has been studied for its potential use in addiction treatment. Cannabinoids have been shown to play a role in drug addiction, and this compound has been found to reduce drug-seeking behavior in animal models.
Finally, this compound has been investigated for its potential use in pain management. Cannabinoids have been shown to have analgesic properties, and this compound has been found to block these effects. As such, it has been studied as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDWQVSXYFUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256124 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111711-37-6 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111711-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
